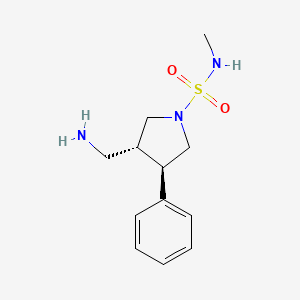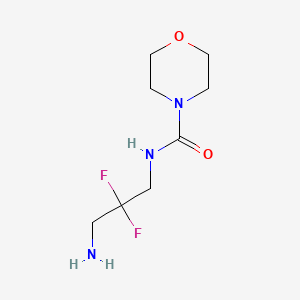![molecular formula C9H13F2N5O B6645249 6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide, commonly known as ADP, is a potent and selective inhibitor of the P2Y12 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation. ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases.
作用机制
ADP binds to the P2Y12 receptor on platelets, which inhibits the activation of the receptor and prevents platelet aggregation. This leads to a reduction in the risk of thrombosis and other cardiovascular events.
Biochemical and physiological effects:
ADP has been shown to be a potent and selective inhibitor of the P2Y12 receptor. It has a long half-life and produces a sustained inhibition of platelet aggregation. ADP has also been shown to have minimal effects on other receptors and enzymes, which reduces the risk of adverse effects.
实验室实验的优点和局限性
ADP has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, ADP also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for research on ADP, including:
1. Development of new synthetic methods for ADP that are more cost-effective and scalable.
2. Investigation of the potential use of ADP in cancer treatment and neurological disorders.
3. Development of new formulations and delivery methods for ADP that improve its efficacy and reduce the risk of adverse effects.
4. Investigation of the potential use of ADP in combination with other antiplatelet agents for the treatment of cardiovascular diseases.
5. Investigation of the potential use of ADP in other medical applications, such as wound healing and tissue regeneration.
Conclusion:
ADP is a potent and selective inhibitor of the P2Y12 receptor that has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, it also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound. There are several future directions for research on ADP, including the development of new synthetic methods, investigation of its potential use in other medical applications, and the development of new formulations and delivery methods.
合成方法
ADP can be synthesized using a multi-step process starting from 2,3-difluoropyridine. The synthesis involves several chemical reactions, including chlorination, reduction, and amidation. The final product is obtained after purification and isolation steps.
科学研究应用
ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has been shown to be effective in preventing platelet aggregation and reducing the risk of thrombosis. ADP has also been studied for its potential use in other medical applications, such as cancer treatment and neurological disorders.
属性
IUPAC Name |
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N5O/c1-13-8(17)6-2-3-7(16-15-6)14-5-9(10,11)4-12/h2-3H,4-5,12H2,1H3,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJALFNHQNEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)



![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

